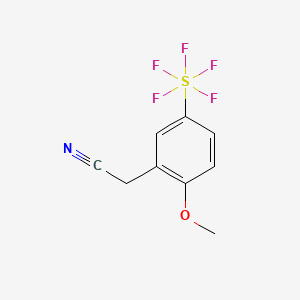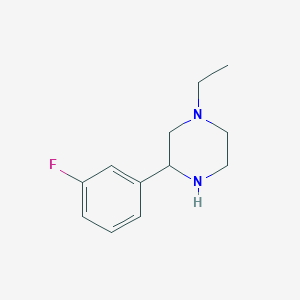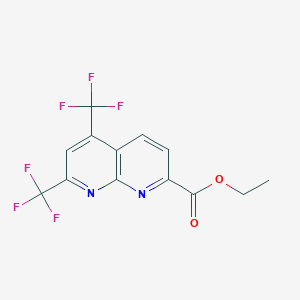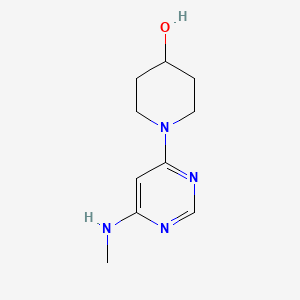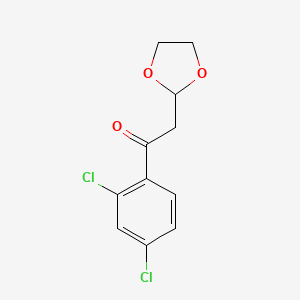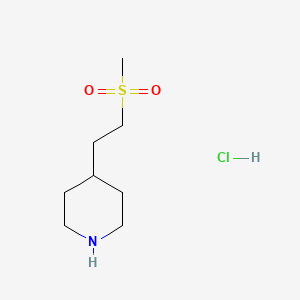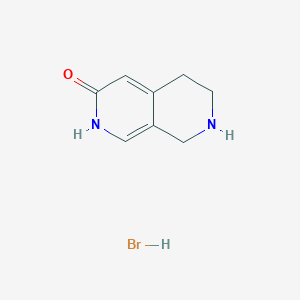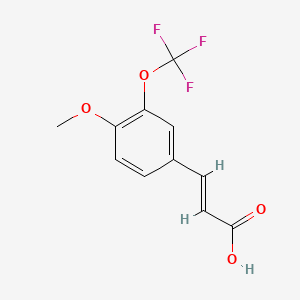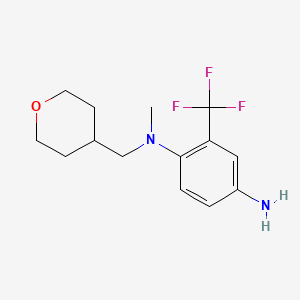
1-N-methyl-1-N-(oxan-4-ylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine
Overview
Description
1-N-methyl-1-N-(oxan-4-ylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine (1-MOBT) is an organic compound with a variety of applications in scientific research. It is a versatile molecule that can be used for a range of experiments, including synthesis, biochemical and physiological effects, and drug development.
Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, particularly those containing triazine scaffolds, are significant in medicinal chemistry due to their wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, and antimalarial effects, among others. The triazine nucleus, which shares structural similarities with benzene derivatives like 1-N-methyl-1-N-(oxan-4-ylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine, is considered a core moiety for developing future drugs due to its potent pharmacological activities (Verma, Sinha, & Bansal, 2019).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are utilized to treat various organic compounds in aqueous mediums, leading to different kinetics, mechanisms, and by-products. A review focusing on the degradation of acetaminophen, a compound structurally distinct but relevant in the context of organic compound degradation, by AOPs reveals the formation of various by-products, including hydroquinone, benzoquinone, and oxalic acid, among others. This indicates the potential of AOPs in degrading complex organic molecules, suggesting a research avenue for compounds like 1-N-methyl-1-N-(oxan-4-ylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Synthetic Strategies in Organic Chemistry
The synthetic aspects of benzodiazepines using o-phenylenediamine highlight the significance of heterocyclic compounds in pharmaceutical industry applications, including anticonvulsion and anti-anxiety medications. The review emphasizes the development of broad, valuable, and significant approaches for the synthesis of biologically active moieties, which can be extended to the synthesis and potential applications of compounds like 1-N-methyl-1-N-(oxan-4-ylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
properties
IUPAC Name |
1-N-methyl-1-N-(oxan-4-ylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O/c1-19(9-10-4-6-20-7-5-10)13-3-2-11(18)8-12(13)14(15,16)17/h2-3,8,10H,4-7,9,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEPTCGEQGYWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-methyl-1-N-(oxan-4-ylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



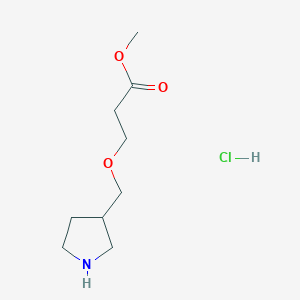
![3-[(2-Propoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1456242.png)
![Methyl (2S,4S)-4-[2,4-DI(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456243.png)
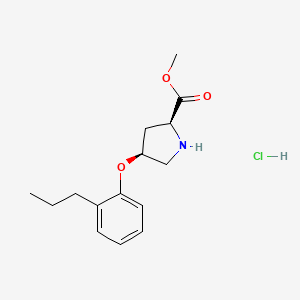
![Methyl (2S,4S)-4-[3-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456245.png)
